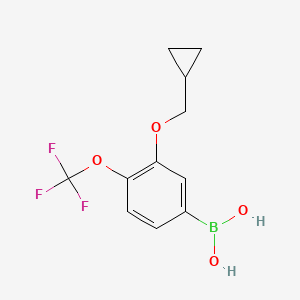

3-(Cyclopropylmethoxy)-4-(trifluoromethoxy)phenylboronic acid

Vue d'ensemble

Description

3-(Cyclopropylmethoxy)-4-(trifluoromethoxy)phenylboronic acid is a chemical compound with the molecular formula C7H6BF3O3 and a molecular weight of 205.93 . It is also known by several synonyms, including 3-trifluoromethoxyphenylboronic acid, 3-trifluoromethoxy phenylboronic acid, and 3-trifluoromethoxy benzeneboronic acid .

Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES notation OB(O)C1=CC=CC(OC(F)(F)F)=C1 . This indicates that the molecule consists of a phenyl ring with a boronic acid group and a trifluoromethoxy group attached to it .Physical And Chemical Properties Analysis

This compound has a melting point of 79°C . It appears as beige to white chunks and/or powder .Applications De Recherche Scientifique

Application 1: Detection of Mercury in Groundwater

- Summary of the Application : This compound is used in the creation of a triphenylamine-based phenylboronic acid fluorescent probe (TPA-PBA) for the selective detection of mercury ions (Hg2+) and methylmercury (CH3Hg+) in groundwater . Mercury is a highly toxic heavy metal that poses a serious threat to the environment and human health, making its detection crucial .

- Methods of Application or Experimental Procedures : The probe TPA-PBA is designed and synthesized for this purpose. Due to the inherent specificity of the displacement reaction between phenylboronic acid and mercury, this probe exhibits exceptionally high selectivity towards Hg2+/CH3Hg+ against other tested ions with ppb-level sensitivity . TPA-PBA based test strips can be used to distinguish Hg2+ from CH3Hg+ by the naked eye .

- Results or Outcomes : The probe TPA-PBA is effective and selective in detecting Hg2+/CH3Hg+ in tap water and real-world groundwater, indicating its potential practical applications in in situ and online mercury detection in real-world scenarios .

Application 2: Catalytic Protodeboronation of Pinacol Boronic Esters

- Summary of the Application : This compound is used in the catalytic protodeboronation of pinacol boronic esters, which are highly valuable building blocks in organic synthesis . The process involves a formal anti-Markovnikov hydromethylation of alkenes .

- Methods of Application or Experimental Procedures : The protocol involves catalytic protodeboronation of 1°, 2° and 3° alkyl boronic esters utilizing a radical approach . Paired with a Matteson–CH2–homologation, this protocol allows for formal anti-Markovnikov alkene hydromethylation .

- Results or Outcomes : The hydromethylation sequence was applied to methoxy protected (−)-Δ8-THC and cholesterol . The protodeboronation was further used in the formal total synthesis of δ-®-coniceine and indolizidine 209B .

Application 3: Hydrolysis of Phenylboronic Pinacol Esters

- Summary of the Application : This compound is involved in the hydrolysis of phenylboronic pinacol esters . These compounds are considered for the design of new drugs and drug delivery devices, particularly as boron-carriers suitable for neutron capture therapy .

- Methods of Application or Experimental Procedures : The kinetics of the hydrolysis is dependent on the substituents in the aromatic ring .

- Results or Outcomes : The study provides insights into the stability of these compounds in water, which is crucial for their potential applications in drug design and delivery .

Safety And Hazards

3-(Cyclopropylmethoxy)-4-(trifluoromethoxy)phenylboronic acid may cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful if swallowed . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing with plenty of soap and water if it comes into contact with skin, and wearing protective gloves/clothing/eye protection/face protection .

Propriétés

IUPAC Name |

[3-(cyclopropylmethoxy)-4-(trifluoromethoxy)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12BF3O4/c13-11(14,15)19-9-4-3-8(12(16)17)5-10(9)18-6-7-1-2-7/h3-5,7,16-17H,1-2,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URWSCFHZPDJHPY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)OC(F)(F)F)OCC2CC2)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12BF3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001167310 | |

| Record name | B-[3-(Cyclopropylmethoxy)-4-(trifluoromethoxy)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001167310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Cyclopropylmethoxy)-4-(trifluoromethoxy)phenylboronic acid | |

CAS RN |

1793003-76-5 | |

| Record name | B-[3-(Cyclopropylmethoxy)-4-(trifluoromethoxy)phenyl]boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1793003-76-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | B-[3-(Cyclopropylmethoxy)-4-(trifluoromethoxy)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001167310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.